molecular formula C8H11F6NO5 B14648050 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid CAS No. 51125-65-6

2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid

Cat. No.: B14648050
CAS No.: 51125-65-6
M. Wt: 315.17 g/mol
InChI Key: DUMMCHCWKFDDQQ-UHFFFAOYSA-N
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Description

2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid is a compound that features a dioxolane ring substituted with trifluoromethyl groups and an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol typically involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols[5][5].

Scientific Research Applications

2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol is unique due to its combination of trifluoromethyl groups and an ethanol moiety, which imparts specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity .

Properties

CAS No.

51125-65-6

Molecular Formula

C8H11F6NO5

Molecular Weight

315.17 g/mol

IUPAC Name

2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid

InChI

InChI=1S/C7H8F6O3.CH3NO2/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14;2-1(3)4/h4,14H,1-3H2;2H2,(H,3,4)

InChI Key

DUMMCHCWKFDDQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO.C(=O)(N)O

Origin of Product

United States

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